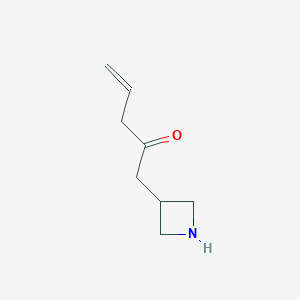![molecular formula C12H12Cl2FN3O B13167406 2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride](/img/structure/B13167406.png)
2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a pyrazole ring substituted with a 4-fluorophenyl group, a methyl group, and a chloroacetamide moiety. Its hydrochloride form enhances its solubility and stability, making it suitable for various experimental conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride typically involves the reaction of N-isopropyl-4-fluoroaniline with chloroacetyl chloride in the presence of an acid-binding agent like triethylamine . This reaction is carried out under mild conditions, ensuring high yield and purity. The process is straightforward and involves the following steps:
- Dissolution of N-isopropyl-4-fluoroaniline in an appropriate solvent.
- Addition of chloroacetyl chloride dropwise while maintaining the reaction temperature.
- Introduction of triethylamine to bind the acid by-products.
- Isolation and purification of the product through crystallization or other suitable methods.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure cost-effectiveness and environmental safety. The use of triethylamine is particularly advantageous as it can be easily recovered and reused, minimizing waste . The equipment used is designed to handle the corrosive nature of the reagents, and the reaction conditions are controlled to maximize yield and purity.
化学反应分析
Types of Reactions
2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Oxidized forms of the compound, potentially altering its biological activity.
Reduction: Reduced forms, which may have different physical and chemical properties.
Hydrolysis: Corresponding acids and amines.
科学研究应用
2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride is utilized in various fields of scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism by which 2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride exerts its effects involves interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system under investigation .
相似化合物的比较
Similar Compounds
2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide: Shares a similar core structure but with different substituents.
2-chloro-N-(4-nitrophenyl)acetamide: Contains a nitro group instead of a fluorophenyl group.
2-chloro-N-phenylacetamide: Lacks the fluorophenyl and pyrazole moieties.
Uniqueness
2-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and usability in various research and industrial applications.
属性
分子式 |
C12H12Cl2FN3O |
|---|---|
分子量 |
304.14 g/mol |
IUPAC 名称 |
2-chloro-N-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C12H11ClFN3O.ClH/c1-8-6-11(15-12(18)7-13)17(16-8)10-4-2-9(14)3-5-10;/h2-6H,7H2,1H3,(H,15,18);1H |
InChI 键 |
LQPMMZGVTGIHIH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1)NC(=O)CCl)C2=CC=C(C=C2)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13167325.png)







![tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13167362.png)

![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13167381.png)


